molecular formula C12H15NO2 B13674124 Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

Cat. No.: B13674124
M. Wt: 205.25 g/mol
InChI Key: KIPWBHPBRUFFMI-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is an organic compound with the molecular formula C12H15NO2. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization. For instance, the reaction of ethyl acetoacetate with aniline in the presence of a catalyst can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
  • 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid

Uniqueness

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is unique due to its specific structural features and the position of the carboxylate group. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .

Biological Activity

Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (ETHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

ETHQ has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and features a tetrahydroquinoline core with a carboxylate group. The presence of both an ethyl and a carboxylate moiety enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Biological Activities

ETHQ has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that ETHQ exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity .
  • Antiviral Properties : Preliminary research indicates that ETHQ may possess antiviral effects. It has been evaluated in vitro for its efficacy against viral pathogens, suggesting potential as a therapeutic agent in infectious diseases .
  • Anticancer Effects : ETHQ has demonstrated promising anticancer activity by inducing apoptosis in cancer cells. It is believed to interact with cellular signaling pathways that regulate cell proliferation and survival .

The biological effects of ETHQ are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : ETHQ may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Signaling Modulation : The compound can influence pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and increased cancer cell death .

Table 1: Summary of Biological Activities of ETHQ

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of certain viruses
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial activity of ETHQ against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anticancer Evaluation : In vitro assays demonstrated that ETHQ induced apoptosis in human breast cancer cells (MCF-7). The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a targeted mechanism for cancer treatment .
  • Antiviral Activity : A recent study assessed the antiviral potential of ETHQ against SARS-CoV-2 in Vero E6 cells. Results indicated a substantial reduction in viral load, highlighting its potential role in combating viral infections .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-4,7,10H,2,5-6,8H2,1H3

InChI Key

KIPWBHPBRUFFMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)N=CC=C2

Origin of Product

United States

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